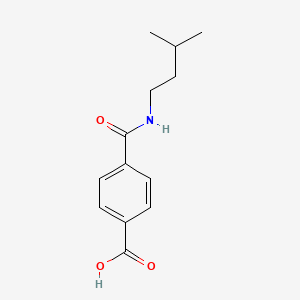
4-(3-Methylbutylcarbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylbutylcarbamoyl)benzoic acid, also known as MBCB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MBCB is a white crystalline powder that is soluble in organic solvents and has a melting point of 109-111°C.
Wirkmechanismus
The mechanism of action of 4-(3-Methylbutylcarbamoyl)benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have a number of biochemical and physiological effects. Specifically, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of COX-2, and inhibit the activation of NF-κB. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-Methylbutylcarbamoyl)benzoic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and reduce the activity of COX-2. This makes it a useful tool for studying the role of these molecules in disease processes. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have anti-tumor properties, making it a potential candidate for cancer research. However, one limitation of using 4-(3-Methylbutylcarbamoyl)benzoic acid in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of future directions for research on 4-(3-Methylbutylcarbamoyl)benzoic acid. One area of interest is the development of 4-(3-Methylbutylcarbamoyl)benzoic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-Methylbutylcarbamoyl)benzoic acid and its potential applications in the treatment of inflammatory diseases and cancer. Finally, more research is needed to explore the potential side effects of 4-(3-Methylbutylcarbamoyl)benzoic acid and its safety profile.
Synthesemethoden
4-(3-Methylbutylcarbamoyl)benzoic acid can be synthesized through a multi-step process that involves the reaction of 3-methylbutylamine with 4-chlorobenzoic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure 4-(3-Methylbutylcarbamoyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylbutylcarbamoyl)benzoic acid has been studied extensively for its potential applications in the field of medicine. Specifically, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have anti-inflammatory and anti-tumor properties. In one study, 4-(3-Methylbutylcarbamoyl)benzoic acid was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be a promising candidate for cancer treatment. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-(3-methylbutylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-8-14-12(15)10-3-5-11(6-4-10)13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBSVRZTIMLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutylcarbamoyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

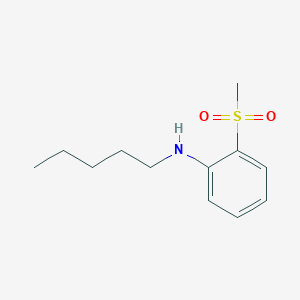
![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)
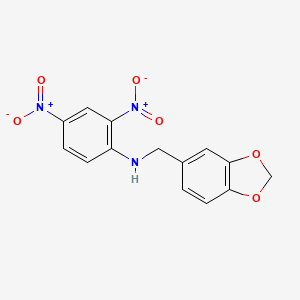
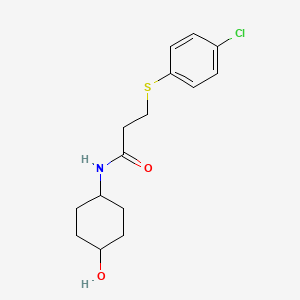
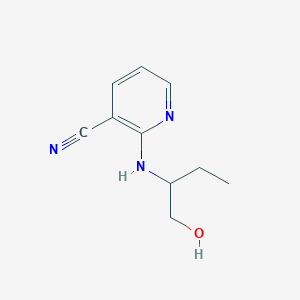
![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)

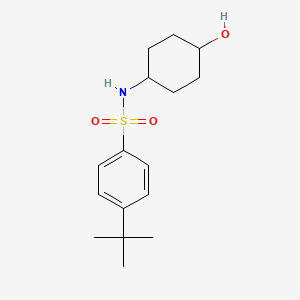
![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)
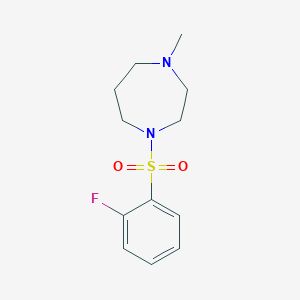

![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)